molecular formula C19H19FN2O2S B2527511 3-(benzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine CAS No. 866897-11-2

3-(benzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine

Cat. No.: B2527511
CAS No.: 866897-11-2
M. Wt: 358.43
InChI Key: QLWUQJSXZRLDHZ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine is a synthetic compound that belongs to the class of quinolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Catalysis and Chemical Synthesis

The compound has potential applications in catalysis and the synthesis of complex molecules. For instance, ligand-free iron-catalyzed amination of methylarenes using N-fluorobenzenesulfonimide demonstrates the utility of related sulfonyl compounds in facilitating significant transformations without the need for noble metal catalysts or additional oxidants. This process enables the direct conversion of simple aromatic compounds to benzylic amines, crucial in drug development (Bao et al., 2019).

Pharmacological Applications

In the realm of pharmacology, derivatives of fluoroquinolones, including those structurally related to 3-(benzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine, have been synthesized and investigated for their antibacterial properties. These studies have led to the identification of novel compounds with significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of such molecules in addressing antibiotic resistance (Al-Hiari et al., 2007).

Material Science and Sensing Technologies

In material science, the compound's derivatives have been explored for their utility in creating new materials with specific optical properties. For example, the design and synthesis of a caged Zn2+ probe incorporating benzenesulfonyl moieties have demonstrated the compound's relevance in developing fluorescent sensors that can dynamically respond to metal ions in biological systems (Aoki et al., 2008).

Analytical Chemistry

Furthermore, the compound finds application in analytical chemistry, where it is used in derivatization methods for the analysis of aliphatic amines in environmental samples. Techniques leveraging compounds like this compound for derivatization followed by gas chromatography-mass spectrometry (GC-MS) analysis enable the sensitive and accurate detection of contaminants in water, showcasing the compound's importance in environmental monitoring (Sacher et al., 1997).

Mechanism of Action

The compound’s mode of action, like many drugs, would involve interacting with its target in the body, leading to changes in the biochemical pathways and producing a therapeutic effect. The pharmacokinetics of the compound, which include its absorption, distribution, metabolism, and excretion (ADME), would determine its bioavailability and the duration of its action .

The result of the compound’s action would depend on the specific cellular and molecular effects induced by its interaction with its target. These effects could range from the modulation of signal transduction pathways to the inhibition of enzymatic activity .

The action environment of the compound refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence its stability, efficacy, and action. For example, certain environmental conditions might enhance or inhibit the compound’s activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its properties, and its potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

3-(benzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-3-22(4-2)19-16-12-14(20)10-11-17(16)21-13-18(19)25(23,24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWUQJSXZRLDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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